molecular formula C17H12N2O5S2 B2884349 (Z)-4-(2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid CAS No. 896086-74-1

(Z)-4-(2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

Cat. No.: B2884349
CAS No.: 896086-74-1
M. Wt: 388.41
InChI Key: ZLADBFSTPHHFMD-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a useful research compound. Its molecular formula is C17H12N2O5S2 and its molecular weight is 388.41. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound is part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

It has been suggested that similar compounds in the furan-2-ylmethylene thiazolidinediones series act as selective, atp-competitive inhibitors This suggests that the compound might interact with its targets by competing with ATP, thereby inhibiting the activity of the target proteins

Biochemical Pathways

Furfural, a related compound, is known to be a promising renewable platform molecule that can be converted into valuable chemicals due to its highly functionalized molecular structure . This suggests that the compound might also interact with various biochemical pathways. More research is needed to identify the specific pathways affected by this compound and their downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given that similar compounds have been found to act as selective, ATP-competitive inhibitors , it is possible that this compound might also inhibit the activity of certain proteins, leading to changes in cellular functions.

Properties

IUPAC Name

4-[[2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5S2/c20-14(18-11-5-3-10(4-6-11)16(22)23)9-19-15(21)13(26-17(19)25)8-12-2-1-7-24-12/h1-8H,9H2,(H,18,20)(H,22,23)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLADBFSTPHHFMD-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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